Cas no 944897-71-6 (7-Bromo-2-(chloromethyl)-1,3-benzoxazole)

7-Bromo-2-(chloromethyl)-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-2-chloromethyl-benzooxazole
- 7-Bromo-2-(chloromethyl)benzoxazole
- 7-bromo-2-(chloromethyl)-1,3-benzoxazole
- 7-Bromo-2-(chloromethyl)-1,3-benzoxazole
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- MDL: MFCD10696623
- Inchi: 1S/C8H5BrClNO/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4H2
- InChI Key: GBOULWITLNUIFS-UHFFFAOYSA-N
- SMILES: O1C2=C(Br)C=CC=C2N=C1CCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
7-Bromo-2-(chloromethyl)-1,3-benzoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D777479-5g |
7-Bromo-2-(chloromethyl)benzoxazole |
944897-71-6 | 95% | 5g |
$825 | 2024-07-20 | |
A2B Chem LLC | AI63223-50mg |
7-Bromo-2-(chloromethyl)-1,3-benzoxazole |
944897-71-6 | 95% | 50mg |
$137.00 | 2024-05-20 | |
Aaron | AR00IIWZ-250mg |
7-Bromo-2-(chloromethyl)-1,3-benzoxazole |
944897-71-6 | 95% | 250mg |
$185.00 | 2025-02-14 | |
Enamine | EN300-3005962-0.5g |
7-bromo-2-(chloromethyl)-1,3-benzoxazole |
944897-71-6 | 95% | 0.5g |
$546.0 | 2023-07-06 | |
Enamine | EN300-3005962-2.5g |
7-bromo-2-(chloromethyl)-1,3-benzoxazole |
944897-71-6 | 95% | 2.5g |
$1370.0 | 2023-07-06 | |
1PlusChem | 1P00IION-1g |
7-Bromo-2-(chloromethyl)-1,3-benzoxazole |
944897-71-6 | 95% | 1g |
$572.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533178-5g |
7-Bromo-2-(chloromethyl)benzo[d]oxazole |
944897-71-6 | 98% | 5g |
¥7650.00 | 2024-04-24 | |
1PlusChem | 1P00IION-50mg |
7-Bromo-2-(chloromethyl)-1,3-benzoxazole |
944897-71-6 | 95% | 50mg |
$176.00 | 2024-04-19 | |
1PlusChem | 1P00IION-10g |
7-Bromo-2-(chloromethyl)-1,3-benzoxazole |
944897-71-6 | 95% | 10g |
$1702.00 | 2024-04-19 | |
Aaron | AR00IIWZ-5g |
7-Bromo-2-(chloromethyl)-1,3-benzoxazole |
944897-71-6 | 95% | 5g |
$1473.00 | 2024-07-18 |
7-Bromo-2-(chloromethyl)-1,3-benzoxazole Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on 7-Bromo-2-(chloromethyl)-1,3-benzoxazole
7-Bromo-2-(chloromethyl)-1,3-benzoxazole: A Comprehensive Overview
The compound with CAS No. 944897-71-6, commonly referred to as 7-Bromo-2-(chloromethyl)-1,3-benzoxazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds with a broad range of applications due to their unique electronic properties and structural versatility.
Benzoxazoles are characterized by their two-ring system consisting of a benzene ring fused with an oxazole ring (a five-membered ring containing oxygen and nitrogen). In the case of 7-Bromo-2-(chloromethyl)-1,3-benzoxazole, the substitution pattern introduces additional functional groups that enhance its chemical reactivity and potential for application in various fields. The bromine atom at position 7 and the chloromethyl group at position 2 contribute to its distinct electronic and steric properties.
Recent studies have highlighted the importance of halogenated benzoxazoles in the development of advanced materials, particularly in the areas of optoelectronics and catalysis. The presence of halogen atoms such as bromine and chlorine can significantly influence the optical properties of these compounds, making them suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices. Additionally, the chloromethyl group introduces a degree of flexibility into the molecule, which can be advantageous in certain chemical reactions.
One of the most promising applications of 7-Bromo-2-(chloromethyl)-1,3-benzoxazole lies in its potential as a precursor for more complex organic molecules. Its structure allows for further functionalization through various synthetic routes, enabling chemists to tailor its properties for specific purposes. For instance, substitution reactions at the bromine atom or nucleophilic attacks on the chloromethyl group can lead to derivatives with enhanced stability or reactivity.
Moreover, this compound has been explored in the context of catalytic processes, where its ability to act as a ligand or a catalyst support has been investigated. The combination of aromaticity and heteroatom functionality makes it an attractive candidate for homogeneous catalysis applications, particularly in transition metal-catalyzed reactions.
In terms of synthesis, 7-Bromo-2-(chloromethyl)-1,3-benzoxazole can be prepared via several routes, including nucleophilic aromatic substitution and coupling reactions. These methods typically involve multi-step procedures that require precise control over reaction conditions to ensure high yields and product purity.
From an environmental standpoint, understanding the degradation pathways and toxicity profiles of such compounds is crucial for their safe handling and application. Recent research has focused on evaluating the biodegradability of halogenated benzoxazoles under various environmental conditions, with promising results indicating that they can undergo microbial degradation under specific circumstances.
In conclusion, 7-Bromo-2-(chloromethyl)-1,3-benzoxazole represents a valuable building block in modern organic chemistry with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further exploration in both academic research and industrial settings.
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